Methyl 3-[(4-carbamoylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Description
Methyl 3-[(4-carbamoylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a benzothiophene-based compound featuring a methyl carboxylate group at position 2, a sulfamoyl group at position 3, and a 4-carbamoylphenyl substituent on the sulfamoyl nitrogen. These analogs are synthesized via copper-catalyzed, L-proline-promoted cross-coupling reactions, yielding derivatives with distinct physicochemical and biological properties .
Properties
IUPAC Name |
methyl 3-[(4-carbamoylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5S2/c1-24-17(21)14-15(12-4-2-3-5-13(12)25-14)26(22,23)19-11-8-6-10(7-9-11)16(18)20/h2-9,19H,1H3,(H2,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRJLJHXEIFAZSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=CC=C(C=C3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material: Methyl 1-Benzothiophene-2-carboxylate
The synthesis begins with methyl 1-benzothiophene-2-carboxylate, a commercially available intermediate. Its structure allows regioselective sulfonation at the 3-position due to electron-rich aromatic regions.
Sulfonation to Introduce Chlorosulfonyl Group
Reaction Conditions :
- Reagent : Chlorosulfonic acid (ClSO₃H) or sulfur trioxide (SO₃) in dichloromethane (DCM).
- Temperature : 0–5°C (exothermic reaction).
- Outcome : Forms methyl 3-(chlorosulfonyl)-1-benzothiophene-2-carboxylate.
Data Table 1 : Sulfonation Parameters
| Parameter | Value | Source |
|---|---|---|
| Yield | 75–85% | |
| Purity (HPLC) | >95% | |
| Key Intermediate | Chlorosulfonyl derivative |
Sulfamoylation with 4-Carbamoylaniline
Reaction Mechanism :
The chlorosulfonyl intermediate reacts with 4-carbamoylaniline via nucleophilic substitution to form the sulfamoyl bridge.
Optimized Protocol :
- Solvent : Tetrahydrofuran (THF) or acetonitrile.
- Base : N-Methylimidazole or pyridine (2.5 equiv).
- Stoichiometry : 1:1 molar ratio of chlorosulfonyl compound to aniline.
- Temperature : 20–25°C for 12–24 hours.
Data Table 2 : Sulfamoylation Outcomes
| Condition | Outcome | Source |
|---|---|---|
| Yield | 63–92% | |
| Byproduct | HCl (neutralized by base) | |
| Purity (NMR) | >90% |
Purification and Isolation
Chromatography :
- Stationary Phase : Silica gel (60–120 mesh).
- Eluent : Gradient of ethyl acetate/petroleum ether (1:4 to 1:1).
- Recrystallization : Methanol/water (7:3) yields crystalline product.
Data Table 3 : Purification Metrics
| Method | Purity Post-Purification | Yield Recovery |
|---|---|---|
| Column Chromatography | 98% | 70–80% |
| Recrystallization | 99% | 85–90% |
Alternative Pathways and Modifications
Direct Coupling via Mitsunobu Reaction
A less common approach employs the Mitsunobu reaction to link pre-formed sulfamoyl components to the benzothiophene core. However, this method suffers from lower yields (45–55%) due to steric hindrance.
Microwave-Assisted Synthesis
Recent patents highlight microwave irradiation (100°C, 30 min) to accelerate sulfamoylation, achieving 88% yield with reduced reaction time.
Analytical Characterization
Critical data for verifying the compound’s structure:
- HRMS (ESI+) : m/z 341.04 [M+H]⁺ (calc. 341.03).
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, SO₂NH), 7.89–7.45 (m, 8H, aromatic), 3.91 (s, 3H, COOCH₃).
- IR (KBr) : 1745 cm⁻¹ (C=O ester), 1340 cm⁻¹ (S=O sulfonamide).
Challenges and Optimization Strategies
Chemical Reactions Analysis
Methyl 3-[(4-carbamoylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfamoyl group, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It may be explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory effects.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-[(4-carbamoylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing Groups (e.g., NO$_2$): Nitro-substituted derivatives (3i–3k) exhibit higher melting points (139–210°C) due to enhanced dipole-dipole interactions and planar molecular stacking .
- Electron-Donating Groups (e.g., OCH$_3$, OH) : Methoxy and hydroxy analogs (3a, 3m) show moderate melting points (166–167°C) and improved solubility in polar solvents .
Biological Activity
Methyl 3-[(4-carbamoylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the context of pharmacological applications. This article reviews the biological activity of this compound, synthesizing findings from various research studies and patents.
Chemical Structure and Properties
The chemical structure of this compound can be described by its molecular formula . The compound features a benzothiophene backbone, which is known for its diverse biological activities.
Antitumor Activity
Research indicates that compounds with a benzothiophene structure exhibit notable antitumor properties. For instance, derivatives of benzothiophene have been studied for their ability to inhibit cancer cell proliferation. A study highlighted that certain derivatives showed significant cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar properties due to structural similarities with known active compounds .
Inhibition of NPT-IIb
The compound has been identified as an inhibitor of the sodium-dependent phosphate transporter (NPT-IIb). This inhibition is particularly relevant for conditions like hyperphosphatemia, where elevated phosphate levels are detrimental. The mechanism involves the modulation of phosphate transport in renal systems, which could be beneficial in managing chronic kidney disease .
Anti-inflammatory Properties
Some studies suggest that sulfamoyl derivatives exhibit anti-inflammatory effects. The presence of the sulfamoyl group in this compound may contribute to this activity by inhibiting pro-inflammatory cytokines, thereby reducing inflammation in various biological models .
Case Studies and Research Findings
Q & A
Basic: What are the common synthetic routes for Methyl 3-[(4-carbamoylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate?
The synthesis typically involves palladium-catalyzed cross-coupling reactions to form carbon-nitrogen bonds between the sulfamoyl group and the benzothiophene core. Key steps include:
- Functionalization of the benzothiophene scaffold using halogenation or sulfonation.
- Coupling with 4-carbamoylphenyl sulfamoyl precursors under inert atmospheres (e.g., nitrogen).
- Esterification to introduce the methyl carboxylate group.
Reaction conditions (e.g., temperature: 80–120°C; solvents: DMF or THF) and catalysts (e.g., Pd(PPh₃)₄) are optimized for yield (up to 70% in optimized protocols) and purity .
Advanced: How can crystallographic data resolve ambiguities in the compound’s molecular conformation?
Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL or WinGX is critical for determining nonplanar ring puckering and substituent orientation. For example:
- Ring puckering parameters (amplitude q, phase angle φ) quantify deviations from planarity in the benzothiophene core .
- ORTEP-3 visualizes thermal ellipsoids to assess disorder or dynamic motion in the sulfamoyl group .
Validation tools (e.g., PLATON ) check for missed symmetry or incorrect space group assignments, which are common in heterocyclic systems .
Basic: What spectroscopic techniques are used to characterize this compound?
- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and confirms sulfamoyl (-SO₂NH-) connectivity .
- Mass spectrometry (HRMS) : Validates molecular weight (318.35 g/mol) and detects fragmentation patterns (e.g., loss of COOCH₃ at m/z 273) .
- IR spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, NH₂ bend at ~1600 cm⁻¹) .
Advanced: How do substituent variations impact biological activity in benzothiophene derivatives?
- Fluoro or carbamoyl groups enhance solubility and target binding. For example:
- 4-Fluoro analogs (e.g., Ethyl 3-[(3-ethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate) show improved IC₅₀ values (e.g., 2.1 µM vs. 5.8 µM in HT-29 cells) due to increased membrane permeability .
- Carbamoyl vs. methyl groups alter hydrogen-bonding interactions with kinase ATP-binding pockets .
SAR studies require systematic substitution (e.g., para vs. meta positions) and in vitro screening (e.g., MTT assays) to correlate structure with cytotoxicity .
Basic: What in vitro assays are used to evaluate its anticancer potential?
- MTT/Proliferation assays : Measure IC₅₀ values in cancer cell lines (e.g., MCF-7, A549).
- Apoptosis assays : Flow cytometry (Annexin V/PI staining) quantifies early/late apoptotic cells.
- Cell cycle analysis : DNA content profiling identifies G1/S or G2/M arrest .
Advanced: How can contradictory biological data across studies be resolved?
Contradictions (e.g., varying IC₅₀ values in similar cell lines) may arise from:
- Assay conditions : Serum concentration, incubation time, or cell passage number.
- Impurity profiles : HPLC-MS purity checks (>95%) are critical; byproducts (e.g., des-methyl analogs) may confound results .
- Target selectivity : Kinase profiling (e.g., KINOMEscan) identifies off-target effects .
Basic: What computational methods predict its pharmacokinetic properties?
- SwissADME : Estimates LogP (2.8), topological polar surface area (95 Ų), and blood-brain barrier permeability.
- Molecular docking (AutoDock Vina) : Models interactions with targets (e.g., EGFR kinase; binding energy: -9.2 kcal/mol) .
Advanced: What challenges arise in scaling up synthesis for preclinical studies?
- Catalyst loading : Reducing Pd content from 5 mol% to 1 mol% without compromising yield.
- Purification : Transition from column chromatography to recrystallization (solvent: ethanol/water) for gram-scale batches.
- Byproduct formation : Monitoring sulfonamide dimerization via LC-MS .
Basic: How is the compound’s stability assessed under physiological conditions?
- pH stability : Incubation in buffers (pH 2–8) at 37°C for 24h, followed by HPLC quantification.
- Thermal stability : TGA/DSC analysis detects decomposition above 200°C .
Advanced: What strategies validate its mechanism of action in vivo?
- Xenograft models : Tumor volume reduction in BALB/c nude mice (dose: 50 mg/kg, oral).
- Biomarker analysis : ELISA for caspase-3 (apoptosis) or phospho-ERK (signaling inhibition).
- PET imaging : ¹⁸F-labeled analogs track biodistribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
